molecular formula C23H28N6O2 B2396255 (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291858-69-9

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2396255
CAS No.: 1291858-69-9
M. Wt: 420.517
InChI Key: CQILVWNTYDLJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic methods, pharmacological effects, and specific case studies that demonstrate its therapeutic potential.

1. Chemical Structure and Synthesis

The compound features a complex structure that combines piperazine and triazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions where piperazine derivatives are reacted with triazole-containing compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity, employing solvents like DMF and ethanol in reflux conditions .

2.1 Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3, alongside a decrease in Bcl-2 expression . The compound's mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to reduced cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical)18.0Apoptosis induction

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Similar to Methicillin
Escherichia coli16Comparable to Ampicillin

3.1 In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer efficacy of the compound. In one study, treatment with the compound significantly inhibited tumor growth without observable toxicity in healthy tissues . These findings underscore its potential as a therapeutic agent in oncology.

3.2 Mechanistic Insights

Mechanistic studies have revealed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. It was found to inhibit key enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression . This inhibition correlates with enhanced apoptotic signaling, providing insights into its therapeutic mechanisms.

4. Conclusion

The compound This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further development in drug discovery programs.

Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials. The diverse biological activities exhibited by this compound highlight the importance of continued exploration in medicinal chemistry for developing novel therapeutic agents.

Properties

CAS No.

1291858-69-9

Molecular Formula

C23H28N6O2

Molecular Weight

420.517

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C23H28N6O2/c1-3-17-9-11-18(12-10-17)24-22-21(25-27-26-22)23(30)29-15-13-28(14-16-29)19-7-5-6-8-20(19)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27)

InChI Key

CQILVWNTYDLJRS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OCC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.